molecular formula C6H10O6 B12351537 D-Fructose-1,2,3,4,5,6-13C6

D-Fructose-1,2,3,4,5,6-13C6

Cat. No.: B12351537
M. Wt: 184.10 g/mol
InChI Key: XZMOJGFCPPIHMS-TXOLJYCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-1,2,3,4,5,6-13C6 typically involves the incorporation of carbon-13 labeled precursors into the fructose molecule. One common method is the enzymatic conversion of glucose-13C6 to fructose-13C6 using glucose isomerase .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where microorganisms are fed with carbon-13 labeled substrates. The resulting fructose is then purified and crystallized to obtain the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-1,2,3,4,5,6-13C6 undergoes various chemical reactions similar to its non-labeled counterpart. These include:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-Fructose-1,2,3,4,5,6-13C6 exerts its effects by participating in metabolic pathways similar to non-labeled fructose. It is phosphorylated by hexokinase to form fructose-6-phosphate, which then enters glycolysis or gluconeogenesis. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .

Comparison with Similar Compounds

Uniqueness: D-Fructose-1,2,3,4,5,6-13C6 is unique due to its specific use in studying fructose metabolism and its role as an internal standard in analytical techniques. Its labeled carbon atoms provide a distinct advantage in tracing metabolic pathways and understanding the biochemical processes involving fructose .

Properties

Molecular Formula

C6H10O6

Molecular Weight

184.10 g/mol

InChI

InChI=1S/C6H10O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

XZMOJGFCPPIHMS-TXOLJYCISA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13C]O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)([C]O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.